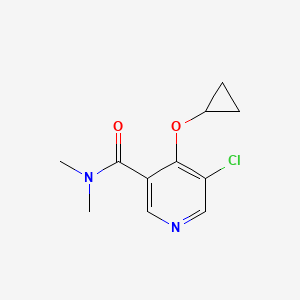
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is characterized by its tert-butoxy, cyclopropoxy, and nitro functional groups attached to a pyridine ring
Métodos De Preparación
The synthesis of 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Reaction Conditions: The tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions. The nitro group is typically added via nitration using nitric acid or a nitrating agent.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products depend on the specific reactions and conditions used. .
Aplicaciones Científicas De Investigación
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems .
Comparación Con Compuestos Similares
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine can be compared with similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine: This compound has a similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
4-Tert-butyl-3-cyclopropoxy-5-nitropyridine:
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-5-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-10-7-13-6-9(14(15)16)11(10)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
UURZMURNRKXICC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=CN=C1)[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


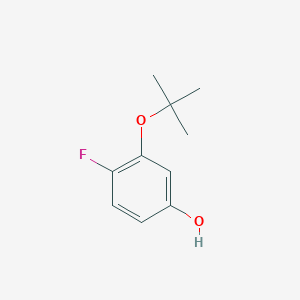





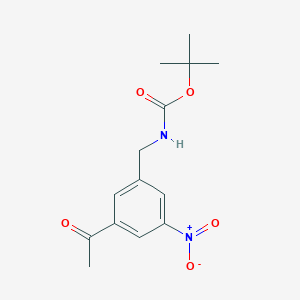

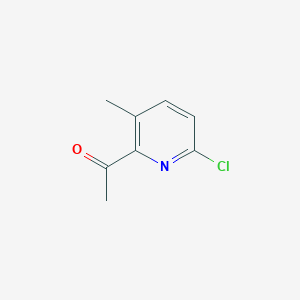

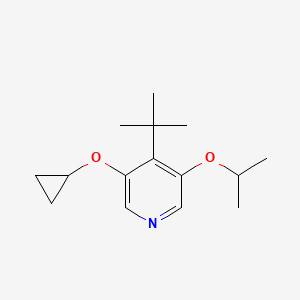
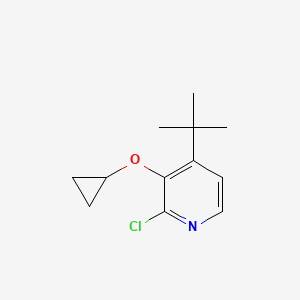
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)
